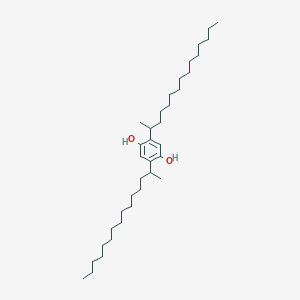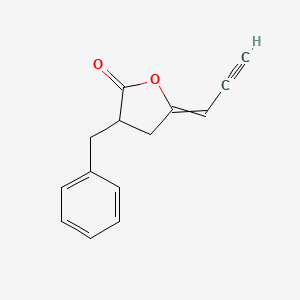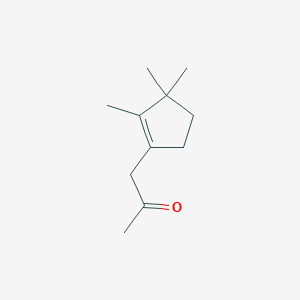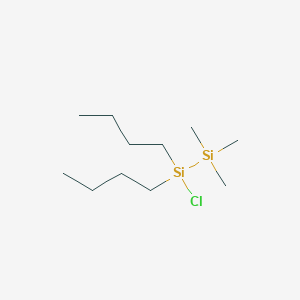
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a benzoyl group, which is further substituted with an acetyloxy and a hydroxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- typically involves the reaction of a carboxylic acid with an amine. direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as nucleophilic acyl substitution of acyl halides or anhydrides with amines. Another method includes the partial hydrolysis of nitriles or the use of a dehydrating reagent such as dicyclohexylcarbodiimide (DCC) .
化学反応の分析
Types of Reactions
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products depending on the nucleophile used .
科学的研究の応用
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Phenoxyacetamide: Similar in structure but lacks the acetyloxy and hydroxy groups.
N-methylpropanamide: A simpler amide with a different substitution pattern.
N,N-dimethylacetamide: A widely used industrial solvent with different functional groups.
Uniqueness
The uniqueness of Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both acetyloxy and hydroxy groups on the benzoyl ring enhances its reactivity and potential biological activities compared to similar compounds .
特性
CAS番号 |
109974-41-6 |
|---|---|
分子式 |
C17H15NO5 |
分子量 |
313.30 g/mol |
IUPAC名 |
[2-(5-acetamido-2-hydroxybenzoyl)phenyl] acetate |
InChI |
InChI=1S/C17H15NO5/c1-10(19)18-12-7-8-15(21)14(9-12)17(22)13-5-3-4-6-16(13)23-11(2)20/h3-9,21H,1-2H3,(H,18,19) |
InChIキー |
PGPYAWGRJHXUBZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)

![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)

![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)







